In terms of classification, Alytesin falls under neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is recognized for its role in various physiological processes, including vasodilation and modulation of smooth muscle activity.
The synthesis of Alytesin (trifluoroacetate salt) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The trifluoroacetate salt form is commonly achieved by neutralizing the synthesized peptide with trifluoroacetic acid, which enhances its solubility in organic solvents.
The synthesis process includes:
The molecular structure of Alytesin consists of a long chain of amino acids that include various functional groups contributing to its biological activity. The specific sequence includes multiple hydrophobic and hydrophilic residues, allowing it to interact effectively with biological membranes.
Alytesin participates in several biological reactions, primarily through receptor-mediated pathways. It can induce vasoconstriction and influence gastric acid secretion by interacting with specific receptors in target tissues.
The mechanism of action of Alytesin involves binding to specific neuropeptide receptors located on target cells. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as increased blood pressure and altered glucose metabolism.
Alytesin (trifluoroacetate salt) has several scientific applications:
Alytesin was first identified in the granular gland secretions of the Midwife toad (Alytes obstetricans) in 1971 through pioneering work by Anastasi and Erspamer, who isolated it alongside the structurally related peptide bombesin from Bombina bombina [6] [9]. This discovery established the Alytidae family (specifically the genus Alytes) as a source of bioactive peptides. Decades later, molecular studies confirmed its presence in the closely related Moroccan species Alytes maurus, where transcriptomic analysis of skin venom revealed the constitutive expression of alytesin precursor mRNA in cytotoxic morula cells (MCs) [2] [3].
The isolation process historically involved methanol extraction of amphibian skin followed by gel filtration chromatography and purification steps. Modern techniques applied to A. maurus utilized "shotgun" cloning of a skin secretion-derived cDNA library. This approach identified the alytesin precursor as a 133-amino acid polypeptide. Subsequent liquid chromatography/mass spectrometry (LC/MS) confirmed the presence of the mature peptide in the secreted venom, verifying its biological production [3]. Notably, alytesin is co-secreted alongside antimicrobial peptides (AMPs) termed alyteserins upon degranulation of MCs – a defensive response triggered by nonself recognition [2]. This co-localization suggests a synergistic defensive role where alytesin targets vertebrate predators (via neuroactivity) while AMPs combat microorganisms.
Table 1: Alytesin Discovery and Biosynthesis in Alytidae
Aspect | Alytes obstetricans | Alytes maurus |
---|---|---|
Taxonomic Origin | European Midwife Toad | Moroccan Midwife Toad (Atlas Mts) |
Isolation Year | 1971 | 2012 (Transcriptomic Confirmation) |
Tissue Source | Skin Secretions | Skin Venom/Granular Glands |
Cellular Synthesis | Cytotoxic Morula Cells (MCs) | Cytotoxic Morula Cells (MCs) |
Precursor Length | Not Fully Sequenced Initially | 133 Amino Acids |
Co-secreted Peptides | Not Originally Characterized | Alyteserins (AMPs) |
Key Technique | Bioassay-guided Extraction | cDNA Library Cloning + LC/MS |
Alytesin shares profound structural and functional similarities with bombesin, underpinning their classification within the bombesin-related peptide (BRP) family. Both are tetradecapeptides terminating in the highly conserved C-terminal heptapeptide motif -Gly-His-Leu-Met-NH₂, crucial for receptor activation [6] [9]. The full sequence of alytesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) exhibits significant identity with bombesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂), differing by only a single residue: alytesin possesses Ala⁸ versus bombesin's Val⁸ [9]. This near-identity drives potent agonism at mammalian bombesin receptors (BB1 and BB2).
Molecular phylogenetics reveals that the genes encoding alytesin and bombesin precursors likely arose from gene duplication events predating the radiation of the Discoglossidae (now Alytidae and Bombinatoridae) frog families [2] [9]. While bombesin and GRP (mammalian counterpart) genes are expressed in brain/gut tissues across vertebrates, the skin-specific expression in Alytes and Bombina represents an evolutionary co-option for chemical defense. This is supported by the distinct gene encoding the skin-secreted bombesin in Bombina orientalis compared to its intestinal GRP gene [4] [9]. The exceptional conservation of the C-terminus across 200+ million years of divergent evolution (frogs to mammals) highlights intense selective pressure maintaining receptor-ligand interaction specificity. In contrast, the N-terminal region shows greater variability, likely influencing stability and bioavailability rather than core receptor binding [4] [9]. This makes alytesin a crucial model for understanding the evolution of conserved neuropeptide signaling systems.
Table 2: Structural and Functional Homology Between Alytesin and Bombesin
Characteristic | Alytesin | Bombesin | Biological Implication |
---|---|---|---|
Length | 14 Amino Acids | 14 Amino Acids | Shared backbone structure |
C-Terminus | -Gly-His-Leu-Met-NH₂ (Amidated) | -Gly-His-Leu-Met-NH₂ (Amidated) | Essential for receptor binding/activation (BB1/BB2) |
Key Residue Variation | Alanine at Position 8 | Valine at Position 8 | Minimal impact on potency/receptor affinity |
N-Terminus | pGlu (Pyroglutamate) | pGlu (Pyroglutamate) | Enhances metabolic stability |
Receptor Targets | Mammalian BB1 (NMB-R), BB2 (GRP-R) | Mammalian BB1 (NMB-R), BB2 (GRP-R) | Conservation of function across vertebrates |
Primary Source | Alytes spp. Skin (Defensive Venom) | Bombina spp. Skin (Defensive Venom) | Convergent evolution for chemical defense |
Mammalian Equivalent | Gastrin-Releasing Peptide (GRP) | Gastrin-Releasing Peptide (GRP) | Shared ancestral gene origin |
Synthetic alytesin, particularly for research applications, is predominantly available as the trifluoroacetate (TFA) salt. This predominance stems directly from the purification methodologies essential in solid-phase peptide synthesis (SPPS). During the final cleavage of the synthesized peptide from the resin support and removal of protecting groups, strong acids like trifluoroacetic acid (TFA) are mandatory [1] [5]. Subsequent purification via reverse-phase high-performance liquid chromatography (RP-HPLC) universally employs mobile phases containing TFA (typically 0.05-0.1% v/v) due to its ion-pairing properties. TFA effectively suppresses silanol interactions on C18 columns, yielding sharper peaks and higher resolution for basic peptides like alytesin, which contains multiple protonatable sites (Arg, His, N-terminus) [5] [7]. Consequently, the peptide elutes as its TFA salt.
While TFA is operationally convenient, it presents challenges. Residual TFA (often 5-15% by weight in lyophilized peptides) can influence biological assays. TFA's high acidity (pKa ~0.5) can potentially protonate sensitive functional groups or alter local pH in concentrated solutions [1]. More critically, TFA has been implicated in inducing undesirable immune responses in vivo and can interfere with NMR spectroscopy or mass spectrometry analyses [5]. For these reasons, research-grade alytesin may undergo counter-ion exchange. Conversion to acetate salt (using acetic acid or anion-exchange resins) is common, as acetate is biologically more benign and often yields more manageable lyophilizates (less "fluffy" cakes) [5]. Hydrochloride (HCl) salts are another alternative, particularly if oxidation sensitivity is a concern (e.g., peptides with free Cys). However, TFA remains the initial and often default salt form due to the intrinsic chemistry of peptide synthesis and purification. Its presence in synthetic alytesin is thus a technological artifact rather than a biological feature, necessitating consideration during experimental design.
Table 3: Role and Properties of Trifluoroacetate (TFA) in Synthetic Alytesin
Aspect | Role/Property | Consequence for Alytesin Research | Alternatives |
---|---|---|---|
Origin in Synthesis | Cleavage Cocktail (Resin Removal) | Inevitable initial counter-ion unless exchanged | HF, TIPS, Scavenger Cocktails |
Role in HPLC | Ion-Pairing Reagent (RP-HPLC Purification) | Essential for high-resolution purification; yields TFA salt | Acetic Acid, Formic Acid, H₂PO₄ |
Acidity | Strong Acid (pKa ~0.52) | May affect pH-sensitive assays; potential protonation | Acetate (pKa ~4.76), HCl |
Residual Content | Typically 5-15% in lyophilized product | Biological interference risk (e.g., immune responses) | <2% achievable with exchange |
Analytical Interference | Strong UV absorbance; NMR shifts | Complicates characterization; masks intrinsic signals | Acetate has minimal UV/ low NMR impact |
Lyophilizate Properties | Often hygroscopic, "fluffy" cakes | Difficult handling; potential instability | Acetate: denser, more stable cakes |
Biological Compatibility | Potential immunogenicity/ cytotoxicity | Unsuitable for in vivo studies without exchange | Acetate preferred for therapeutics |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3